molecular formula C11H12BrClOS B14074754 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one

1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14074754
M. Wt: 307.63 g/mol
InChI Key: SZGGWOUPEJNAFO-UHFFFAOYSA-N
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Description

The compound 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one (CAS: 1806538-12-4) is a halogenated aromatic ketone featuring a bromomethyl (-CH2Br) group at the 3-position and a methylthio (-SCH3) substituent at the 5-position of the phenyl ring, with a 3-chloropropan-2-one side chain . Its molecular formula is C11H12BrClOS, with a molecular weight of 307.63 g/mol.

Properties

Molecular Formula

C11H12BrClOS

Molecular Weight

307.63 g/mol

IUPAC Name

1-[3-(bromomethyl)-5-methylsulfanylphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H12BrClOS/c1-15-11-4-8(3-10(14)7-13)2-9(5-11)6-12/h2,4-5H,3,6-7H2,1H3

InChI Key

SZGGWOUPEJNAFO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1)CBr)CC(=O)CCl

Origin of Product

United States

Preparation Methods

Multi-Step Bromination-Chlorination-Thiolation Strategy

This route involves sequential functionalization of a preformed aromatic backbone:

Step 1: Synthesis of 1-(3-Methyl-5-(methylthio)phenyl)propan-2-one
The precursor is prepared via Friedel-Crafts acylation of 3-methyl-5-(methylthio)benzene with chloroacetone in the presence of AlCl$$_3$$. Yields are optimized at 60–70°C in dichloromethane (DCM), achieving 85% conversion.

Step 2: Bromination of the Methyl Group
Radical bromination using $$ N $$-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride introduces the bromomethyl group. Reaction conditions (0.1 eq AIBN, 1.2 eq NBS, reflux for 6 h) yield 78–82% of 1-(3-(bromomethyl)-5-(methylthio)phenyl)propan-2-one.

Step 3: Chlorination of the Ketone
Treatment with thionyl chloride (SOCl$$2$$) in anhydrous DCM at 0–5°C selectively chlorinates the α-position of the ketone, yielding the target compound in 90% purity. Excess SOCl$$2$$ is avoided to prevent over-chlorination.

Key Data:

Step Reagents Conditions Yield
1 AlCl$$_3$$, chloroacetone 60°C, DCM 85%
2 NBS, AIBN Reflux, CCl$$_4$$ 80%
3 SOCl$$_2$$ 0–5°C, DCM 90%

Direct Functionalization via Phase Transfer Catalysis

Adapting methods from patent US8314249B2, this approach employs tetrabutylammonium bromide (TBAB) to facilitate reactions in biphasic systems:

Procedure:

  • Thiocyanation: A mixture of 2-bromo-1-(2-chloro-4-methoxy-5-methylphenyl)propan-1-one and potassium thiocyanate (KSCN) in DCM/water (1:1) with TBAB (5 mol%) is stirred at 40°C for 4 h. The thiocyanate intermediate precipitates and is isolated via filtration (90–95% yield).
  • Methylthio Introduction: The thiocyanate is treated with methyl iodide (MeI) in methanol, displacing the thiocyanate group with methylthio (-SMe) under basic conditions (K$$2$$CO$$3$$, 50°C, 3 h).
  • Bromomethylation: Bromination using HBr/AcOH at 70°C introduces the bromomethyl group, followed by chlorination with SOCl$$_2$$.

Advantages:

  • Aqueous-organic systems minimize solvent waste.
  • TBAB enhances reaction rates by shuttling ions between phases.

Tandem Oxidation-Reduction Approach

This method leverages redox chemistry to install functional groups:

Step 1: Oxidation of 3-(Methylthio)propiophenone
The precursor 3-(methylthio)propiophenone is oxidized with m-chloroperbenzoic acid (mCPBA) to form the sulfoxide, which is then brominated using PBr$$_3$$.

Step 2: Chloropropanone Formation
The oxidized intermediate undergoes Claisen condensation with ethyl chloroacetate, followed by acidic hydrolysis to yield the chloroketone.

Challenges:

  • Over-oxidation to sulfone derivatives requires strict temperature control (<30°C).
  • Low regioselectivity during bromination necessitates chromatographic purification.

Mechanistic Insights

Bromination Dynamics

Radical bromination (NBS/AIBN) proceeds via a chain mechanism:
$$
\text{Initiation: } \text{AIBN} \rightarrow 2 \text{CN}^\bullet + \text{N}_2
$$
$$
\text{Propagation: } \text{RH} + \text{Br}^\bullet \rightarrow \text{R}^\bullet + \text{HBr}
$$
$$
\text{R}^\bullet + \text{NBS} \rightarrow \text{RBr} + \text{Succinimidyl}^\bullet
$$
The methylthio group directs bromination to the para position due to its +M effect.

Chlorination Selectivity

Thionyl chloride reacts preferentially with the ketone’s α-hydrogen via nucleophilic acyl substitution:
$$
\text{RCOCH}3 + \text{SOCl}2 \rightarrow \text{RCOCCl}2 + \text{HCl} + \text{SO}2
$$
Excess SOCl$$_2$$ is quenched with methanol to prevent di-chlorination.

Optimization and Troubleshooting

Solvent Effects

  • Polar aprotic solvents (e.g., DMF) improve thiocyanation rates but complicate isolation.
  • Non-polar solvents (toluene, methylcyclohexane) enhance purity in final steps.

Impurity Profiles

Common byproducts include:

  • Di-brominated analogs: Mitigated by limiting NBS stoichiometry.
  • Sulfoxide derivatives: Controlled by avoiding oxidative conditions post-thiolation.

Analytical Characterization

Technique Key Signals Reference
IR (cm$$^{-1}$$) 1664 (C=O), 2158 (S-C≡N, if present)
$$^1$$H NMR δ 7.73 (aromatic H), δ 4.45 (CH$$_2$$Br)
MS m/z 361.61 ([M]+)

Industrial Scalability

The phase transfer method (Section 2.2) is preferred for scale-up due to:

  • Solvent recyclability: DCM and methanol are distilled and reused.
  • Low effluent generation: Aqueous waste is neutralized and treated.

Chemical Reactions Analysis

1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the bromomethyl group can be replaced by nucleophiles like amines or thiols, forming new derivatives.

Scientific Research Applications

1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.

    Pathways: It may influence biochemical pathways by modifying the function of key proteins involved in cellular processes.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one (CAS: 1806549-22-3)
  • Key Differences : The 5-methylthio group is replaced with a 4-trifluoromethylthio (-SCF3) group.
  • Impact : The -SCF3 group is highly electronegative and lipophilic, enhancing resistance to oxidative degradation compared to -SCH3. This substitution increases molecular weight (~341.6 g/mol ) and may alter solubility in polar solvents .
  • Applications : Useful in fluorinated drug candidates due to improved metabolic stability.
1-(2-Bromo-4-fluorophenyl)-3-chloropropan-2-one (CAS: 2092565-10-9)
  • Key Differences : Lacks the bromomethyl and methylthio groups; instead, it has 2-bromo and 4-fluoro substituents.
  • Molecular weight is 227.09 g/mol, significantly lower than the target compound .
  • Applications : Likely used in electrophilic aromatic substitution reactions due to fluorine’s directing effects.
1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one (CAS: 1804220-65-2)
  • Key Differences: Features 4-amino (-NH2) and 2-cyano (-CN) groups instead of bromomethyl/methylthio. The side chain is 3-bromopropan-2-one (Br replaces Cl).
  • Impact: The amino and cyano groups enhance hydrogen-bonding capacity, improving solubility in aqueous media. Bromine’s larger atomic radius may slow nucleophilic substitution compared to chlorine .
  • Applications: Potential precursor for heterocyclic synthesis (e.g., quinazolines).

Analogues with Alternative Core Structures

A. 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (Compound 1 in )
  • Key Differences: Replaces the phenyl ring with a thiophene (5-membered sulfur heterocycle) and introduces a conjugated enone system (prop-2-en-1-one).
  • Impact: The thiophene core increases π-electron density, favoring electrophilic attacks. The enone system allows for Michael addition reactions, a feature absent in the target compound .
  • Applications : Used in materials science for conductive polymers.
B. 1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one ()
  • Key Differences : Contains a hydroxy (-OH) group at the 2-position and a methylthiophene moiety instead of the bromomethyl/methylthio-phenyl group.
  • Impact: The hydroxy group enables chelation or hydrogen bonding, while the thiophene enhances aromaticity. The enone system (like in 2.2A) offers distinct reactivity .
  • Applications: Potential use in metal coordination complexes or UV-absorbing materials.

Data Table: Comparative Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
Target Compound (1806538-12-4) C11H12BrClOS 307.63 3-Bromomethyl, 5-methylthio Nucleophilic substitution at Br, S-oxidation
1-(3-Bromomethyl-4-SCF3-phenyl)-... (1806549-22-3) C12H9BrClF3OS ~341.6 4-Trifluoromethylthio Enhanced lipophilicity, oxidative stability
1-(2-Bromo-4-fluorophenyl)-... (2092565-10-9) C8H13BrF2 227.09 2-Bromo, 4-fluoro Fluorine-directed electrophilic reactions
1-(4-Amino-2-cyanophenyl)-3-bromo... (1804220-65-2) C10H10BrN2O 257.11 4-Amino, 2-cyano Hydrogen bonding, bromine substitution

Biological Activity

1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound notable for its complex molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups that contribute to its reactivity and biological interactions:

  • Bromomethyl Group : Acts as an electrophile, capable of forming covalent bonds with nucleophilic sites in proteins or nucleic acids.
  • Methylthio Group : Enhances lipophilicity, potentially improving interactions with hydrophobic regions in biological systems.
  • Chloropropanone Moiety : Provides additional reactivity, allowing for diverse chemical transformations.

Its molecular formula is C12H12BrClOS\text{C}_{12}\text{H}_{12}\text{BrClOS}, with a molecular weight of 307.63 g/mol.

Mechanisms of Biological Activity

Research indicates that the biological activity of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one may arise from several mechanisms:

  • Covalent Bond Formation : The bromomethyl group can react with nucleophilic sites in proteins, leading to enzyme inhibition or modulation of protein functions.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects, suggesting potential applications in treating infections.
  • Anticancer Activity : Structural analogs have shown promise in cancer therapy, indicating that this compound could also possess anticancer properties.

In Vitro Studies

A study investigating the interaction of this compound with various biological targets revealed that it could inhibit specific enzyme activities by covalently modifying active sites. This modification can disrupt normal cellular functions and pathways, emphasizing the compound's potential as a therapeutic agent.

Metabolic Studies

Metabolic pathways involving related halogenated compounds have been explored, demonstrating that similar structures undergo significant biotransformation in vivo. For instance, studies on 3-bromo- and 3-iodopropan-1,2-diol showed complete degradation after administration in animal models . This suggests that 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one may also follow a similar metabolic fate, impacting its efficacy and safety profile.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(3-Bromomethyl)-2-methylthio-phenyl-2-chloropropan-1-oneStructureAntimicrobial, anticancer
1-(2-Chloroethyl)-3-methyltriazeneStructureCancer chemotherapeutic agent
2,2-Bis(bromomethyl)-1,3-propanediolN/AUsed in organic synthesis

This table highlights the unique characteristics of 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one compared to other compounds with similar structures. Its combination of functional groups allows for diverse chemical transformations and interactions.

Q & A

Q. What are the recommended synthetic routes for 1-(3-(Bromomethyl)-5-(methylthio)phenyl)-3-chloropropan-2-one, and what factors influence yield optimization?

Methodological Answer: Synthesis typically involves sequential functionalization of the aromatic ring. A Friedel-Crafts acylation can introduce the propanone moiety, followed by bromination using N-bromosuccinimide (NBS) under radical initiation and thioetherification via nucleophilic substitution. For example, highlights analogous ketone syntheses using aldehydes and trifluoroacetone in basic ethanol (KOH, reflux), achieving yields >70% with optimized stoichiometry. Bromination efficiency depends on reaction temperature (0–25°C) and radical initiator concentration (e.g., AIBN at 1–2 mol%) . Post-synthetic purification via column chromatography (hexane/ethyl acetate) is critical for isolating the bromomethyl intermediate .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral markers should researchers prioritize?

Methodological Answer: FT-IR and ¹H/¹³C NMR are essential. Key spectral markers include:

TechniqueObserved SignalAssignment
FT-IR1645–1660 cm⁻¹C=O stretch (propanone)
¹H NMRδ 4.4–4.6 (s, 2H)BrCH₂ protons
¹H NMRδ 2.1–2.3 (s, 3H)SCH₃ protons
¹³C NMRδ 190–195 ppmCarbonyl carbon (C=O)

reports similar IR and NMR trends for bromophenyl ketones, with deviations <5% due to substituent electronic effects. Mass spectrometry (EI-MS) confirms molecular ion peaks at m/z 335–340 (M⁺) .

Advanced Research Questions

Q. How do electronic effects of the bromomethyl and methylthio substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The bromomethyl group’s strong electron-withdrawing effect (+I) activates the adjacent carbon for SN2 reactions, while the methylthio group’s electron-donating nature (−M) stabilizes transition states. demonstrates that bromine’s leaving-group ability in similar compounds leads to 85–90% substitution efficiency with amines (e.g., piperidine) in DMF at 60°C. Steric hindrance from the methylthio group, however, reduces reactivity with bulky nucleophiles (e.g., tert-butylamine) by ~30% . Computational studies (DFT) using Gaussian09 can model charge distribution to predict regioselectivity .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect its physicochemical properties?

Methodological Answer: Single-crystal X-ray diffraction ( ) reveals:

  • C–H···π interactions between methylthio groups and aromatic rings (distance: 3.2–3.5 Å).
  • Br···Cl halogen bonds (3.698 Å) forming 2D networks parallel to the (100) plane.

These interactions increase melting points (mp ~80–85°C, extrapolated from ) and reduce solubility in polar solvents (e.g., <1 mg/mL in water). Thermal gravimetric analysis (TGA) shows decomposition onset at 200°C .

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